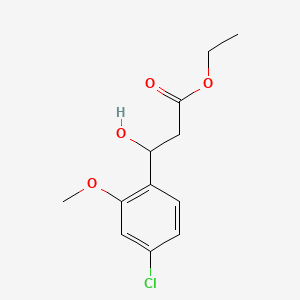

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 4-chloro-2-methoxyphenyl substituent attached to a propanoate backbone. This compound is structurally characterized by:

- A chlorine atom at the para position and a methoxy group at the ortho position on the aromatic ring.

- A hydroxy group and ethyl ester moiety on the β-carbon of the propanoate chain. Its synthesis and stereochemical analysis are critical for applications in pharmaceuticals and asymmetric catalysis .

Properties

Molecular Formula |

C12H15ClO4 |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15ClO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3 |

InChI Key |

RYNWGRMEZWHKCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Chloro-2-methoxyphenyl)-3-oxopropanoate.

Reduction: Formation of 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can influence the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Compounds :

Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (2e): Contains a nitro group (electron-withdrawing) at the para position.

Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (2i): Features two chlorine atoms at ortho positions.

Comparison :

- Electronic Effects : The nitro group in 2e increases acidity of the hydroxy group compared to the methoxy and chloro substituents in the target compound. This influences reactivity in esterification or hydrogen bonding .

- Steric Hindrance: The 2,6-dichloro substitution in 2i creates significant steric hindrance, reducing accessibility for nucleophilic attacks compared to the mono-substituted target compound .

Table 1: Substituent Impact on Properties

Ester Variations: Methyl vs. Ethyl Esters

Key Compounds :

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3): Methyl ester with dimethyl groups on the propanoate chain.

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride: Ethyl ester with an amino group.

Comparison :

- Ester Group : Methyl esters (e.g., 3 ) typically exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters .

- Functional Modifications: The dimethyl groups in 3 introduce steric hindrance, slowing ester hydrolysis. The amino group in the hydrochloride derivative enhances water solubility and enables salt formation .

Functional Group Modifications

Key Compounds :

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Cyano and acrylate groups.

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate: Oxo group replaces hydroxy.

Comparison :

- Cyano Group: The electron-withdrawing cyano group in acrylate derivatives increases electrophilicity, favoring conjugate addition reactions—unlike the hydroxy group in the target compound, which participates in hydrogen bonding .

- Hydroxy vs. Oxo : The oxo group eliminates hydrogen-bonding capacity, reducing solubility in protic solvents. It also increases the compound’s susceptibility to nucleophilic attack at the β-carbon .

Table 2: Functional Group Impact

Stereochemical and Configurational Analysis

Key Method : Mosher’s ester derivatization (using (R)-MTPA chloride) confirms the S-configuration in β-hydroxy esters via ¹H-NMR and ¹⁹F-NMR. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.